2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-6-4-14(5-7-15)10-11-20-18(23)13-26-19-9-8-16(21-22-19)17-3-2-12-25-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRYJYZKPRVRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 6-(Furan-2-yl)Pyridazine-3-Thiol
Objective : Construct the pyridazine core with furan and thiol functional groups.
Procedure :
- Suzuki-Miyaura Coupling : React 3,6-dichloropyridazine with furan-2-boronic acid under palladium catalysis to introduce the furan substituent at position 6.
- Thiolation : Substitute the chlorine at position 3 with a thiol group using sodium hydrosulfide (NaSH) in ethanol under reflux.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, Na₂CO₃, furan-2-boronic acid | DME/H₂O | 80°C | 12 h | 68% |
| 2 | NaSH, EtOH | Ethanol | 80°C | 6 h | 75% |
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, 1H, pyridazine-H), 7.89 (d, 1H, pyridazine-H), 7.45 (m, 2H, furan-H), 6.65 (m, 1H, furan-H), 3.21 (s, 1H, -SH).
- MS (ESI) : m/z 219.1 [M+H]⁺.
Preparation of 2-Bromo-N-[2-(4-Methoxyphenyl)Ethyl]Acetamide
Objective : Synthesize the bromoacetamide intermediate for subsequent coupling.
Procedure :
- Acylation : React 2-(4-methoxyphenyl)ethylamine with bromoacetyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Conditions :
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromoacetyl bromide, TEA | DCM | 0°C → RT | 4 h | 82% |
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.12 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.02 (s, 2H, -CH₂Br), 3.79 (s, 3H, -OCH₃), 3.45 (t, 2H, -NHCH₂), 2.75 (t, 2H, -CH₂Ar).
- IR (KBr) : 1650 cm⁻¹ (C=O), 600 cm⁻¹ (C-Br).
Coupling of Thiol and Bromoacetamide Derivatives
Objective : Form the sulfanyl-acetamide bond via nucleophilic substitution.
Procedure :
- Reaction : Combine 6-(furan-2-yl)pyridazine-3-thiol with 2-bromo-N-[2-(4-methoxyphenyl)ethyl]acetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
Reaction Conditions :
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | RT | 8 h | 65% |
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the pure product.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.50 (d, 1H, pyridazine-H), 7.88 (d, 1H, pyridazine-H), 7.43 (m, 2H, furan-H), 7.10 (d, 2H, Ar-H), 6.82 (d, 2H, Ar-H), 6.60 (m, 1H, furan-H), 4.20 (s, 2H, -SCH₂), 3.78 (s, 3H, -OCH₃), 3.50 (t, 2H, -NHCH₂), 2.70 (t, 2H, -CH₂Ar).
- MS (ESI) : m/z 440.2 [M+H]⁺.
Optimization of Reaction Conditions
Key parameters influencing yield and purity:
Analytical Characterization and Validation
Techniques :
- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
- X-ray Crystallography : Confirms planar pyridazine core and acetamide orientation.
Stability : Stable at -20°C under argon for >6 months.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a potential candidate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Pyridazine-Acetamide Derivatives ()
Compounds 15–19 in share the pyridazine-acetamide scaffold but differ in substituents:
- Compound 18 : 2-[6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl]-2-(4-methoxyphenyl)acetamide
- Substituents: 4-methoxyphenyl (acetamide) and 4-benzylpiperidinyl (pyridazine).
- Melting point: 243–247°C; lower yield (10%) compared to the target compound’s synthetic analogues .
- The benzylpiperidinyl group may enhance membrane penetration but reduce solubility compared to the target’s furan substituent.
- Compound 19: 2-(6-Morpholinopyridazin-3-yl)-2-phenylethanethioamide Replaces acetamide with thioamide and introduces morpholine. Higher yield (63%) and lower melting point (128–130°C), suggesting improved synthetic accessibility but reduced thermal stability compared to sulfanyl-acetamides .
Key Structural Differences :
Hydrazinylpyridazine Derivatives ()
Compounds 31–34 feature pyridazine-acetonitrile cores with hydrazinyl-linked substituents:
- Compound 33 : 2-(4-Methoxyphenyl)-2-{6-{2-[(5-nitrofuran-2-yl)methylene]hydrazinyl}pyridazin-3-yl}acetonitrile
Activity Implications :
- Nitriles often exhibit higher metabolic stability but lower solubility than acetamides. The target’s acetamide group may improve bioavailability .
Anti-Exudative Acetamides with Heterocyclic Cores ()
describes 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives with anti-exudative activity (10 mg/kg dose, comparable to diclofenac sodium). Key comparisons:
- Triazole vs. Pyridazines (as in the target compound) offer a larger aromatic surface for hydrophobic interactions .
- Substituent Effects :
Sulfanyl-Acetamides with Varied Aromatic Substituents ()
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Pyrimidine core instead of pyridazine; diaminopyrimidine enhances hydrogen-bonding capacity. The 4-chlorophenyl group increases electronegativity, contrasting with the target’s 4-methoxyphenethyl .
2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide () :
- 4-Methylphenyl and tetrahydrofuran (oxolane) substituents.
- Oxolane improves solubility but reduces aromatic interactions compared to furan .
Biologische Aktivität
Overview
The compound 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide, often referred to as "compound A," is a complex organic molecule belonging to the class of heterocyclic compounds. Its unique structure features a pyridazine ring fused with a furan moiety and an acetamide group, which positions it as a candidate for various biological activities, including antimicrobial and anti-inflammatory effects.
- Molecular Formula : C17H15N3O3S
- CAS Number : 872723-56-3
- IUPAC Name : 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide
The biological activity of compound A is primarily attributed to its interaction with specific molecular targets involved in inflammation and oxidative stress pathways. Research indicates that it may modulate the activity of enzymes and signaling molecules, leading to therapeutic effects such as:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential as an antibacterial agent.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways by affecting cytokine production and modulating immune responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compound A against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
These results demonstrate that compound A exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
In vitro assays have demonstrated that compound A can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The concentration-dependent inhibition was observed with an IC50 value of approximately 25 μM.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent investigation focused on the synthesis and biological evaluation of various derivatives of compound A. The study highlighted that modifications to the furan and pyridazine rings can enhance antimicrobial activity, with some derivatives showing MIC values lower than those of standard antibiotics like ciprofloxacin . -
Inflammation Modulation Study :
Another research effort explored the anti-inflammatory properties of compound A in a murine model of acute inflammation. Results indicated that treatment with compound A significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
